molecular formula C14H26O B3050986 2-Pentyl-2-nonenal CAS No. 3021-89-4

2-Pentyl-2-nonenal

Cat. No.: B3050986
CAS No.: 3021-89-4
M. Wt: 210.36 g/mol
InChI Key: VIKQYIINCNAGJW-OWBHPGMISA-N
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Description

2-Pentyl-2-nonenal, also known as 2-Nonenal, 2-pentyl-, is an organic compound with the molecular formula C14H26O. It is a type of aldehyde characterized by a long carbon chain and an aldehyde functional group. This compound is known for its distinctive odor and is often studied for its various chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentyl-2-nonenal typically involves the aldol condensation of heptanal with pentanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include a temperature range of 20-30°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The use of catalysts such as zeolites or metal oxides can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Pentyl-2-nonenal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Pentyl-2-nonenal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentyl-2-nonenal involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways, including those involved in inflammation and microbial growth .

Comparison with Similar Compounds

Uniqueness: 2-Pentyl-2-nonenal is unique due to its specific chain length and the position of the aldehyde group, which confer distinct chemical and physical properties. Its specific odor and reactivity make it valuable in various applications, particularly in the fragrance and flavor industries .

Properties

CAS No.

3021-89-4

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

(Z)-2-pentylnon-2-enal

InChI

InChI=1S/C14H26O/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h12-13H,3-11H2,1-2H3/b14-12-

InChI Key

VIKQYIINCNAGJW-OWBHPGMISA-N

Isomeric SMILES

CCCCCC/C=C(/CCCCC)\C=O

SMILES

CCCCCCC=C(CCCCC)C=O

Canonical SMILES

CCCCCCC=C(CCCCC)C=O

3021-89-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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